4-(Methoxymethoxy)phenylboronic acid

概要

説明

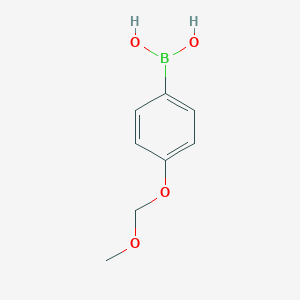

4-(Methoxymethoxy)phenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxymethoxy group at the para position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)phenylboronic acid typically involves the protection of the hydroxyl group of phenol followed by borylation. One common method includes the following steps:

Protection of Phenol: The phenol group is protected by converting it to a methoxymethyl ether using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

Borylation: The protected phenol is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate (KOAc).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of phenol are protected using methoxymethyl chloride and a suitable base.

Catalytic Borylation: The protected phenol is then borylated using industrial-scale palladium-catalyzed processes, ensuring high yield and purity.

化学反応の分析

Types of Reactions: 4-(Methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form phenol derivatives.

Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to yield different functionalized phenylboronic acids.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products:

Suzuki-Miyaura Coupling: Biphenyl derivatives.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenylboronic acids.

科学的研究の応用

Organic Synthesis

Suzuki Coupling Reactions

4-(Methoxymethoxy)phenylboronic acid is predominantly used as a reagent in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions enhances the efficiency of synthesizing biaryls and other complex structures .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryls from aryl halides | |

| C-H Activation | Intramolecular C-H amidation sequences | |

| Nitration | Copper-mediated ligandless aerobic nitration |

Drug Development

Targeted Therapies

This compound plays a pivotal role in drug development, particularly in creating targeted therapies for cancer treatment. Its structure allows for modifications that enhance the specificity and efficacy of drugs targeting cancer cells. Research has shown that phenylboronic acids can bind to specific biomolecules, facilitating the delivery of therapeutic agents directly to tumor sites .

Case Study: Cancer Cell Imaging

A study demonstrated that phenylboronic acid derivatives could improve imaging techniques for cancer cells by binding to glycans present on their surfaces, thus enhancing the accuracy of tumor detection and treatment monitoring .

Bioconjugation

This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents. The ability to conjugate biomolecules enhances the effectiveness of diagnostics and targeted therapies .

Sensor Technology

The compound is also employed in developing chemical sensors capable of detecting specific biomolecules. These sensors are valuable in environmental monitoring and medical diagnostics, providing essential data for assessing biological processes or detecting diseases at an early stage .

Material Science

In material science, this compound contributes to creating smart materials, such as hydrogels that respond to environmental stimuli. These materials have potential applications in drug delivery systems, where they can release therapeutic agents in response to specific triggers, such as pH changes or the presence of certain biomolecules .

Table 2: Applications in Material Science

作用機序

The mechanism by which 4-(Methoxymethoxy)phenylboronic acid exerts its effects involves the formation of boron-oxygen bonds. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond. The methoxymethoxy group serves as a protecting group, ensuring the stability of the phenylboronic acid during the reaction.

類似化合物との比較

- 4-Methoxyphenylboronic acid

- 4-Hydroxyphenylboronic acid

- 4-Fluorophenylboronic acid

- 4-Cyanophenylboronic acid

Comparison: 4-(Methoxymethoxy)phenylboronic acid is unique due to its methoxymethoxy protecting group, which provides enhanced stability and reactivity in certain chemical reactions compared to other phenylboronic acids. This makes it particularly useful in complex synthetic applications where stability and selectivity are crucial.

生物活性

4-(Methoxymethoxy)phenylboronic acid is a compound belonging to the class of boronic acids, which are known for their diverse applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound has a molecular formula of CHBO and a molecular weight of approximately 202.02 g/mol. The presence of the boronic acid functional group allows it to participate in various chemical reactions, particularly those involving diols, which are crucial for its biological interactions.

Boronic acids, including this compound, interact with biological targets through reversible covalent bonding with hydroxyl groups present in enzymes and receptors. This interaction can modulate the activity of various proteins involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and kinases, which are pivotal in cancer progression and other diseases. The inhibition occurs through the formation of stable boronate esters with diol-containing substrates .

- Cell Signaling Modulation : By influencing cellular signaling pathways, these compounds can alter gene expression and metabolic processes within cells .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that derivatives of phenylboronic acids can enhance the efficacy of chemotherapeutic agents by improving their cellular uptake and retention in tumor tissues. For instance, formulations that incorporate phenylboronic acid have shown significant accumulation in tumor sites compared to non-targeted nanoparticles .

- Glucose Sensitivity : Boronic acids are known for their ability to form complexes with glucose, making them useful in developing glucose-sensitive drug delivery systems. This property is particularly relevant for diabetes management and targeted therapies .

- Potential as Drug Delivery Vehicles : The unique properties of this compound enable its use in creating advanced drug delivery systems that can respond to specific biological stimuli .

Case Studies

- Nanoparticle Formulations : In a study involving chitosan nanoparticles decorated with phenylboronic acid, researchers observed improved targeting and internalization in cancer cells. The nanoparticles demonstrated enhanced anti-tumor efficacy in vivo, indicating the potential for using such formulations in cancer therapy .

- Glucose-Sensitive Gels : Research into phenylboronic acid-based gels revealed their utility in self-regulated drug delivery systems. These gels exhibited significant swelling behavior in response to glucose levels, showcasing their application in diabetes management .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and the presence of transporters within the body. Factors such as pH can also affect its stability and interaction with biological targets .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Enhances drug delivery and retention in tumor sites; improves chemotherapy efficacy. |

| Glucose Sensitivity | Forms complexes with glucose; useful for developing glucose-responsive drug delivery systems. |

| Enzyme Inhibition | Inhibits proteasomes and kinases; modulates cell signaling pathways. |

| Drug Delivery Applications | Utilized in creating advanced drug delivery vehicles responsive to biological stimuli. |

特性

IUPAC Name |

[4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERYVSUVKVVJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376287 | |

| Record name | 4-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162662-27-3 | |

| Record name | 4-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。